molecular formula C12H10FNO3S B2799468 3-(3-Fluorosulfonyloxy-4-methylphenyl)pyridine CAS No. 2411312-83-7

3-(3-Fluorosulfonyloxy-4-methylphenyl)pyridine

Cat. No.: B2799468
CAS No.: 2411312-83-7
M. Wt: 267.27
InChI Key: UIVZVQRGVVQYJU-UHFFFAOYSA-N
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Description

3-(3-Fluorosulfonyloxy-4-methylphenyl)pyridine is an organic compound with the molecular formula C12H10FNO3S and a molecular weight of 267.27 g/mol. This compound is characterized by the presence of a fluorosulfonyloxy group attached to a methylphenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents and sulfonylating reagents under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorosulfonyloxy-4-methylphenyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents, sulfonylating agents, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

3-(3-Fluorosulfonyloxy-4-methylphenyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorosulfonyloxy-4-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: A simpler analog with a fluorine atom attached to the pyridine ring.

    4-Methylphenylpyridine: Lacks the fluorosulfonyloxy group but shares the methylphenyl and pyridine structure.

Uniqueness

3-(3-Fluorosulfonyloxy-4-methylphenyl)pyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-fluorosulfonyloxy-4-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c1-9-4-5-10(11-3-2-6-14-8-11)7-12(9)17-18(13,15)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVZVQRGVVQYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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